3-Bromothieno[3,2-c]pyridin-7-amine
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Overview
Description
3-Bromothieno[3,2-c]pyridin-7-amine is a heterocyclic compound with the molecular formula C7H5BrN2S. It is a derivative of thienopyridine, featuring a bromine atom at the 3-position and an amine group at the 7-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromothieno[3,2-c]pyridin-7-amine typically involves the bromination of thienopyridine derivatives. One common method is the reaction of thienopyridine with bromine in the presence of a suitable solvent, such as acetic acid or dichloromethane, under controlled temperature conditions . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the bromination process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-Bromothieno[3,2-c]pyridin-7-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and organometallic compounds. Conditions typically involve the use of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts and ligands are commonly used in coupling reactions, with solvents like toluene or dimethylformamide.
Major Products Formed
The major products formed from these reactions include substituted thienopyridine derivatives, oxidized or reduced forms of the compound, and coupled products with various functional groups .
Scientific Research Applications
3-Bromothieno[3,2-c]pyridin-7-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is explored for its electronic properties and potential use in organic semiconductors and photovoltaic devices.
Biological Research: It serves as a probe in biochemical studies to investigate enzyme interactions and cellular pathways
Mechanism of Action
The mechanism of action of 3-Bromothieno[3,2-c]pyridin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and amine group play crucial roles in binding to these targets, modulating their activity. The compound can inhibit or activate certain pathways, depending on its structure and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromothieno[3,2-c]pyridin-4-amine
- 3-Bromothieno[2,3-c]pyridin-7-amine
- 3-Bromo-4-aminothieno[3,2-c]pyridine
Uniqueness
3-Bromothieno[3,2-c]pyridin-7-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique interactions with biological targets .
Properties
IUPAC Name |
3-bromothieno[3,2-c]pyridin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2S/c8-5-3-11-7-4(5)1-10-2-6(7)9/h1-3H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNVKCBJUQONLFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CSC2=C(C=N1)N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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